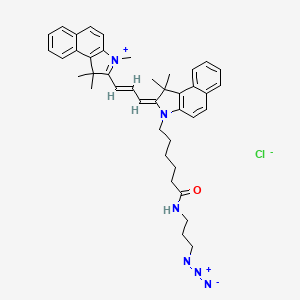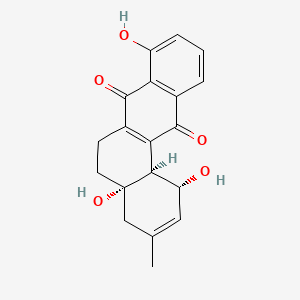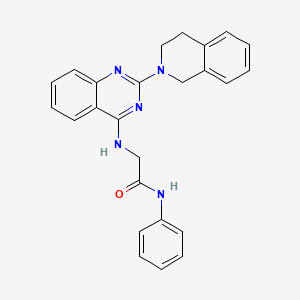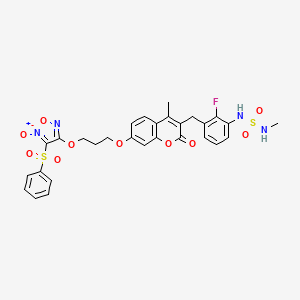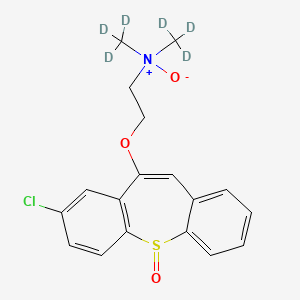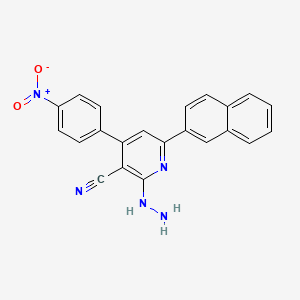
Chloropropylate-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloropropylate-d7 is a deuterated analog of Chloropropylate, a compound known for its use as an acaricide. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry and metabolic tracing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloropropylate-d7 typically involves the deuteration of Chloropropylate. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas. The reaction conditions often require a catalyst such as palladium on carbon and a solvent like ethanol. The reaction is carried out under a deuterium atmosphere at elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors capable of handling high pressures and temperatures. The deuterium gas used in the process is often sourced from specialized suppliers to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Chloropropylate-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium cyanide in ethanol.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols.
Substitution: The major products include substituted chloropropylate derivatives.
Applications De Recherche Scientifique
Chloropropylate-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new pesticides and acaricides with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of Chloropropylate-d7 involves its interaction with specific molecular targets, primarily enzymes involved in metabolic pathways. The deuterium labeling allows for precise tracking of the compound’s distribution and metabolism within biological systems. This helps in understanding the pathways and mechanisms by which this compound exerts its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorobenzilate: Another acaricide with similar chemical properties but without deuterium labeling.
Chloropropylate: The non-deuterated analog of Chloropropylate-d7.
Benzilic acid derivatives: Compounds with similar structural features and applications.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms make it easier to trace and study the compound’s behavior in complex biological systems, offering insights that are not possible with non-deuterated analogs.
Propriétés
Formule moléculaire |
C17H16Cl2O3 |
|---|---|
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C17H16Cl2O3/c1-11(2)22-16(20)17(21,12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-11,21H,1-2H3/i1D3,2D3,11D |
Clé InChI |
AXGUBXVWZBFQGA-UENXPIBQSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O |
SMILES canonique |
CC(C)OC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


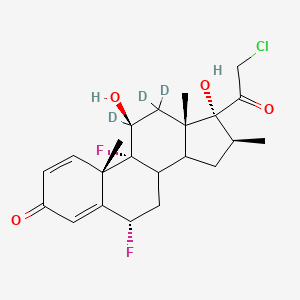


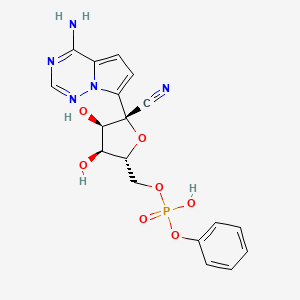

![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)
